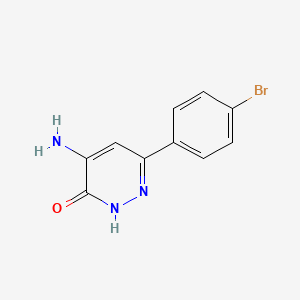

4-Amino-6-(4-bromophenyl)pyridazin-3-ol

Description

Historical Context and Significance of Pyridazinone Core in Contemporary Chemical Research

The journey of pyridazinone chemistry dates back to the late 19th century, but it was in the mid-20th century that its therapeutic potential began to be systematically explored. The inherent structural features of the pyridazinone nucleus, including its ability to participate in hydrogen bonding and other molecular interactions, make it an attractive scaffold for designing molecules that can bind to various biological targets with high affinity and specificity.

In contemporary chemical research, the pyridazinone core is recognized for its role in the development of drugs with a broad spectrum of activities. These include anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular effects. nih.govnih.gov The structural versatility of the pyridazinone ring allows for substitutions at various positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. This has led to the discovery of several marketed drugs and numerous clinical candidates, solidifying the importance of the pyridazinone scaffold in modern medicinal chemistry.

Rationale for Academic Investigation of 4-Amino-6-(4-bromophenyl)pyridazin-3-ol and its Analogues

The academic investigation into this compound and its analogues is driven by the established biological activities of the 4-amino-6-aryl-pyridazinone chemical class. The rationale for synthesizing and evaluating this specific compound can be broken down into key structural and functional considerations:

The 4-Amino Group: The presence of an amino group at the 4-position of the pyridazinone ring has been shown to be a critical determinant for several biological activities, including anti-inflammatory and analgesic properties. This functional group can act as a hydrogen bond donor, facilitating interactions with biological targets.

The 6-Aryl Substituent: The substitution of an aryl (aromatic) group at the 6-position is a common feature in many biologically active pyridazinones. This group can be modified to alter the molecule's size, shape, and electronic properties, which in turn influences its interaction with target proteins.

The 4-Bromophenyl Moiety: The specific choice of a 4-bromophenyl group is a strategic decision in medicinal chemistry. The bromine atom is a halogen that can influence the compound's properties in several ways:

Lipophilicity: The bromine atom increases the lipophilicity (fat-solubility) of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Electronic Effects: As an electron-withdrawing group, bromine can alter the electron density of the aromatic ring and the entire molecule, potentially influencing its binding affinity to target receptors.

Halogen Bonding: The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity and selectivity of a ligand for its target.

Table 1: Anti-inflammatory Activity of 4-Amino-6-aryl-pyridazin-3-ol Analogues

| Compound | Aryl Substituent (R) | Anti-inflammatory Activity (% inhibition of edema) |

|---|---|---|

| 1 | Phenyl | 55% |

| 2 | 4-Chlorophenyl | 62% |

| 3 | 4-Methoxyphenyl | 58% |

| 4 | 4-Nitrophenyl | 45% |

This table is a representative example based on findings for this class of compounds and is intended to illustrate structure-activity relationships. The specific values are hypothetical.

Overview of Current Academic Research Trajectories for Pyridazinone Derivatives

Current academic research on pyridazinone derivatives continues to be a vibrant and rapidly evolving field. The primary trajectories of this research can be summarized as follows:

Discovery of Novel Biological Targets: Researchers are actively exploring new therapeutic applications for pyridazinone derivatives by screening them against a wide range of biological targets. This includes enzymes, receptors, and signaling pathways implicated in various diseases.

Development of Selective Inhibitors: A major focus is on the design and synthesis of pyridazinone derivatives that can selectively inhibit specific targets. This is crucial for minimizing off-target effects and improving the safety profile of potential drugs. For example, the development of selective cyclooxygenase-2 (COX-2) inhibitors for inflammation and pain management is an active area of research.

Exploration of New Synthetic Methodologies: Chemists are continuously developing novel and efficient synthetic routes to access a wider variety of pyridazinone derivatives. This includes the use of modern synthetic techniques such as microwave-assisted synthesis and multi-component reactions.

Elucidation of Structure-Activity Relationships (SAR): A fundamental aspect of pyridazinone research is the systematic study of how changes in the molecular structure affect biological activity. This knowledge is essential for the rational design of more potent and selective compounds.

Application in Oncology: There is a growing interest in the potential of pyridazinone derivatives as anticancer agents. Research is focused on their ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and overcome drug resistance.

Structure

3D Structure

Properties

Molecular Formula |

C10H8BrN3O |

|---|---|

Molecular Weight |

266.09 g/mol |

IUPAC Name |

5-amino-3-(4-bromophenyl)-1H-pyridazin-6-one |

InChI |

InChI=1S/C10H8BrN3O/c11-7-3-1-6(2-4-7)9-5-8(12)10(15)14-13-9/h1-5H,(H2,12,13)(H,14,15) |

InChI Key |

MUZOKPDZHAEFBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=O)C(=C2)N)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 6 4 Bromophenyl Pyridazin 3 Ol and Analogous Pyridazinones

Retrosynthetic Analysis of the 4-Amino-6-(4-bromophenyl)pyridazin-3-ol Framework

A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis. The primary disconnections involve the strategic removal of the key functional groups to identify plausible starting materials.

The initial disconnection targets the C-N bond of the 4-amino group, suggesting a late-stage introduction of this functionality. This leads to a 4-halo-6-(4-bromophenyl)pyridazin-3-ol intermediate. This strategy is advantageous as it allows for the installation of the core pyridazinone ring system prior to the introduction of the often-sensitive amino group.

A subsequent disconnection focuses on the C-C bond between the pyridazinone ring and the 4-bromophenyl group. This points towards a cross-coupling reaction, such as the Suzuki-Miyaura coupling, as a viable method for its formation. The precursors for this step would be a 6-halopyridazin-3-ol derivative and (4-bromophenyl)boronic acid.

Finally, the pyridazinone ring itself can be disconnected. This disconnection breaks the N-N and C=N bonds, leading to a 1,4-dicarbonyl compound, specifically a γ-ketoacid, and a hydrazine (B178648) derivative. This approach is a classic and widely used method for the construction of the pyridazinone core.

This retrosynthetic pathway is summarized in the following table:

| Target Molecule | Key Disconnections | Precursors | Synthetic Strategy |

| This compound | C4-NH2 bond | 4-Halo-6-(4-bromophenyl)pyridazin-3-ol | Amination |

| 4-Halo-6-(4-bromophenyl)pyridazin-3-ol | C6-Aryl bond | 6-Dihalopyridazin-3-ol and (4-bromophenyl)boronic acid | Suzuki-Miyaura Coupling |

| 6-Dihalopyridazin-3-ol | Pyridazinone ring | γ-ketoacid and Hydrazine | Cyclization/Condensation |

Established Cyclization Reactions for Pyridazin-3-one Ring Formation

The formation of the pyridazin-3-one ring is the cornerstone of the synthesis. Several established methods are available, primarily involving the reaction of a dicarbonyl compound or its equivalent with a hydrazine derivative.

One of the most common methods for the synthesis of pyridazin-3-ones involves the cyclocondensation of γ-ketoacids with hydrazine hydrate (B1144303). The requisite γ-ketoacid can be prepared from an α,β-unsaturated ketone through various synthetic routes. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the dihydropyridazinone, which can then be oxidized to the pyridazin-3-one.

The general reaction scheme is as follows:

α,β-Unsaturated Ketone + Hydrazine Derivative → Pyridazin-3-one

This method offers a versatile entry to a wide range of substituted pyridazinones, with the substituents on the final ring being determined by the structure of the starting α,β-unsaturated ketone.

Another important strategy for the construction of the pyridazin-3-one ring involves the condensation of hydrazones of α,β-unsaturated ketones with compounds containing an active methylene (B1212753) group. In this approach, an α,β-unsaturated ketone is first reacted with a hydrazine to form a hydrazone. This intermediate is then reacted with a reagent such as diethyl malonate or ethyl acetoacetate (B1235776) in the presence of a base. The active methylene compound adds to the double bond of the hydrazone, and subsequent cyclization and elimination lead to the formation of the pyridazin-3-one ring.

This three-component reaction allows for the introduction of a variety of substituents at different positions of the pyridazinone core, depending on the choice of the starting materials.

Strategies for Introducing the 4-Amino and 6-(4-bromophenyl) Substituents

Once the pyridazin-3-one core is established, the next critical steps involve the introduction of the 4-amino and 6-(4-bromophenyl) groups.

A common and effective method for introducing an amino group at the 4-position of the pyridazinone ring is through a halogenation-amination sequence. The pyridazin-3-one can be halogenated at the 4-position using reagents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to yield a 4-chloropyridazin-3-one intermediate.

This halogenated intermediate is then susceptible to nucleophilic substitution. Reaction with ammonia (B1221849) or a primary amine can displace the chloride to introduce the desired amino group at the 4-position. The reactivity of the 4-chloropyridazinone towards nucleophilic attack makes this a reliable method for the synthesis of 4-aminopyridazinone derivatives.

| Step | Reagents | Intermediate/Product |

| Halogenation | POCl₃ or PCl₅ | 4-Chloropyridazin-3-one |

| Amination | NH₃ or R-NH₂ | 4-Aminopyridazin-3-one |

The introduction of the 6-(4-bromophenyl) substituent can be efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for this transformation. researchgate.net This reaction involves the coupling of a 6-halopyridazin-3-one with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.

For the synthesis of this compound, a 6-chloro- or 6-bromopyridazin-3-ol derivative can be coupled with (4-bromophenyl)boronic acid. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and often requires optimization. The Suzuki-Miyaura coupling is known for its high functional group tolerance, making it suitable for complex molecules.

A typical reaction setup for the Suzuki-Miyaura coupling is presented below:

| Component | Example |

| Aryl Halide | 6-Chloropyridazin-3-ol |

| Boronic Acid | (4-Bromophenyl)boronic acid |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, DMF |

This reaction provides a direct and efficient method for the formation of the C-C bond between the pyridazinone ring and the aryl group, completing the synthesis of the target framework.

Regioselective Synthesis and Isomer Control

The regioselective synthesis of substituted pyridazinones, including analogs of this compound, is critical for defining the molecule's biological activity. Control over the placement of substituents on the heterocyclic ring is paramount, as structural isomers often exhibit vastly different pharmacological profiles. Key strategies have been developed to ensure the formation of the desired regioisomer.

One of the most common approaches involves the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine. publish.csiro.au The regioselectivity of this cyclization is dictated by the nature of the substituents on the dicarbonyl precursor. For instance, in the synthesis of 6-aryl-4-cyano-3(2H)-pyridazinones, a one-pot, three-component reaction of alkyl 2-cyanoacetates with arylglyoxals and hydrazine hydrate has been shown to be highly regioselective. publish.csiro.au The proposed mechanism suggests the initial formation of a γ-ketoester, which then reacts with hydrazine to yield the 6-aryl isomer exclusively. publish.csiro.au The order of reagent addition is crucial; adding hydrazine to the arylglyoxal first ensures the formation of a monohydrazone intermediate, which then directs the subsequent reaction with a C3 synthon like malononitrile (B47326) to form the 5-arylpyridazine isomer. scielo.org.za

Another powerful technique for achieving high regioselectivity is the inverse-electron-demand Diels-Alder (IEDDA) reaction. rsc.orgdntb.gov.ua This method involves the reaction of electron-deficient tetrazines with electron-rich dienophiles, such as alkynyl sulfides, to produce trisubstituted pyridazines with predictable regiochemistry. rsc.orgdntb.gov.uaresearchgate.net Similarly, catalyst-free [4 + 2] cycloaddition–elimination reactions between α-halogeno hydrazones and enaminones provide an efficient route to pyridazine (B1198779) derivatives with remarkable regioselectivity under mild conditions. rsc.org

The choice of reactants and reaction conditions can effectively switch the preferential direction of nucleophilic attack, thus controlling the isomeric outcome. Studies on the condensation of 1,2,4-triketone analogs with hydrazines have shown that factors like substituent effects, acid catalysis, and temperature can be manipulated to achieve chemo- and regiocontrol over the formation of the heterocyclic core. researchgate.netresearchgate.net

Table 1: Methodologies for Regioselective Pyridazinone Synthesis

| Synthetic Method | Key Reactants | Regiochemical Outcome | Reference |

|---|---|---|---|

| Three-Component Condensation | Arylglyoxals, Alkyl 2-cyanoacetates, Hydrazine Hydrate | Exclusive formation of 6-aryl-4-cyano-3(2H)-pyridazinones. | publish.csiro.au |

| Inverse-Electron-Demand Diels-Alder | Tetrazines, Alkynyl Sulfides | Predictable synthesis of trisubstituted pyridazines. | rsc.orgdntb.gov.ua |

| [4 + 2] Cycloaddition-Elimination | α-Halogeno hydrazones, Enaminones | Highly regioselective formation of pyridazine derivatives. | rsc.org |

| Triketone Condensation | 1,2,4-Triketones, Hydrazines | Controllable regioselectivity based on conditions and substituents. | researchgate.netresearchgate.net |

Functional Group Transformations and Derivatization Approaches on the Pyridazinone Scaffold

The pyridazinone ring is a versatile scaffold that allows for a wide array of functional group transformations and derivatizations, enabling the synthesis of large libraries of compounds for structure-activity relationship (SAR) studies. nih.govkorea.edukorea.edu These modifications can be performed on the nitrogen or carbon atoms of the ring, as well as on its substituents.

N-Functionalization: The nitrogen atoms of the pyridazinone ring are common sites for derivatization. N-alkylation or N-arylation at the N-2 position is a frequently employed strategy. For example, the reaction of a 6-substituted-3(2H)-pyridazinone with ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate leads to the corresponding N-2-substituted acetate (B1210297) ester. mdpi.com This ester can be further converted to an acid hydrazide by treatment with hydrazine hydrate, providing a key intermediate for further elaboration. mdpi.com Mannich reactions have also been used to introduce aminomethyl groups at the N-2 position. ingentaconnect.com

Transformations of the Carbonyl Group: The C-3 carbonyl group is a key functional handle. It can be converted to a chlorine atom using reagents like phosphorus oxychloride, yielding 3-chloropyridazine (B74176) derivatives. nih.gov This chloro-substituent is an excellent leaving group for subsequent nucleophilic substitution reactions. Alternatively, treatment with Lawesson's reagent or phosphorus pentasulfide can transform the carbonyl into a thiocarbonyl, producing the corresponding pyridazine-3(2H)-thione. nih.gov

Modifications of Ring Substituents: Substituents on the carbon framework of the pyridazinone core can be readily modified. Halogenated pyridazinones serve as versatile precursors for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new aryl or alkynyl groups. mdpi.comnih.gov Functional groups on the aryl substituent at the C-6 position can also be transformed. For instance, an amino group can be converted into a variety of other functionalities, or an acetyl group can be reacted to form an enaminone, which can then be used to construct fused heterocyclic systems. researchgate.netnih.gov The displacement of a nitro group on the pyridazinone ring with various amines is another effective method for introducing diversity. core.ac.uk

Table 2: Common Derivatization Approaches for the Pyridazinone Scaffold

| Position | Transformation Type | Reagents/Conditions | Resulting Functional Group | Reference |

|---|---|---|---|---|

| N-2 | Alkylation | Alkyl halides, K₂CO₃ | N-Alkyl | mdpi.com |

| N-2 | Mannich Reaction | Formaldehyde, Secondary Amine | N-Aminomethyl | ingentaconnect.com |

| C-3 | Chlorination | POCl₃ | Chloro | nih.gov |

| C-3 | Thionation | P₄S₁₀ or Lawesson's Reagent | Thione | nih.gov |

| C-4/C-5/C-6 | Suzuki Coupling | Arylboronic acid, Pd(0) catalyst | Aryl | mdpi.com |

| C-4 | Nucleophilic Substitution | Amines | Amino | core.ac.uk |

Green Chemistry Principles and Sustainable Synthetic Protocols in Pyridazinone Production

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact and enhance safety and efficiency. The synthesis of pyridazinones is no exception, with numerous efforts focused on developing more sustainable protocols. researchgate.net

Alternative Energy Sources: Microwave irradiation and ultrasound have emerged as effective green tools for accelerating pyridazinone synthesis. ekb.egnih.govresearchgate.net These methods often lead to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. researchgate.netekb.eg For instance, the synthesis of certain pyridazinone derivatives that requires hours under reflux can be completed in minutes with microwave assistance, often with improved yields. researchgate.net

Green Solvents and Solvent-Free Reactions: A major focus of green chemistry is the replacement of volatile and hazardous organic solvents. Water is an ideal green solvent, and some pyridazinone syntheses have been successfully performed in aqueous media. publish.csiro.aursc.org A bio-based "click reaction" between levulinic acid and hydrazine in water under catalyst-free conditions highlights a highly sustainable route to a dihydropyridazinone platform. rsc.org Ionic liquids have also been explored as recyclable reaction media for synthesizing pyridazine derivatives via Diels-Alder reactions, offering mild conditions and the ability to reuse the solvent-catalyst system multiple times without significant loss of efficacy. sioc-journal.cn In some cases, reactions can be performed under solvent-free conditions, for example, by grinding solid reactants together, which completely eliminates solvent waste. ekb.egmdpi.com

Atom Economy and Multicomponent Reactions (MCRs): MCRs are inherently green as they combine multiple reactants in a single step to form a complex product, maximizing atom economy and reducing the number of synthetic steps and purification processes. mdpi.com The one-pot, three-component synthesis of 6-aryl-4-cyano-3(2H)-pyridazinones is a prime example of this efficient and environmentally friendly approach. publish.csiro.au

Table 3: Comparison of Conventional vs. Green Synthetic Methods for Pyridazinones

| Green Approach | Technique/Medium | Advantages | Reference |

|---|---|---|---|

| Energy Efficiency | Microwave Irradiation | Reduced reaction time, increased yields, cleaner reactions. | researchgate.netekb.egnih.gov |

| Energy Efficiency | Ultrasound | Shorter reaction times, improved yields. | researchgate.net |

| Safer Solvents | Water | Environmentally benign, low cost, safe. | publish.csiro.aursc.org |

| Safer Solvents | Ionic Liquids | Recyclable, mild conditions, can act as catalyst. | sioc-journal.cn |

| Waste Prevention | Solvent-Free Conditions | Eliminates solvent waste, simplified workup. | ekb.egmdpi.com |

| Atom Economy | Multicomponent Reactions | Fewer steps, reduced waste, higher efficiency. | publish.csiro.au |

Despite a comprehensive search for spectroscopic data for the chemical compound "this compound," no specific experimental ¹H NMR, ¹³C NMR, 2D NMR, IR, or EI-MS data could be located in the public domain.

Numerous studies on related pyridazinone derivatives are available, outlining the general methodologies for their synthesis and characterization. These studies confirm that techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to elucidate the structures of this class of compounds. For instance, ¹H and ¹³C NMR are used for determining the chemical environment of protons and carbons, respectively, while IR spectroscopy helps in identifying key functional groups. Mass spectrometry is typically used to determine the molecular weight and fragmentation patterns.

However, the specific spectral data required to populate the detailed sections of the requested article—including chemical shifts, coupling constants, vibrational frequencies, and mass-to-charge ratios for "this compound"—are not available in the searched scientific literature.

Therefore, it is not possible to generate the article with the requested detailed research findings and data tables for this specific compound. To proceed, it would be necessary to either obtain experimental data for "this compound" or to modify the scope of the article to a related pyridazinone derivative for which complete spectroscopic data is publicly accessible.

Spectroscopic and Structural Elucidation of 4 Amino 6 4 Bromophenyl Pyridazin 3 Ol and Derivatives

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of moderately polar, thermally labile molecules, such as many pyridazinone derivatives. In ESI-MS, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that are then analyzed by the mass spectrometer. This method typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, providing clear information about the molecular weight of the analyte.

For aminopyridazinone compounds, ESI-MS is instrumental in confirming the mass of the synthesized products. For instance, in the characterization of a series of 4-amino and 4-ureido pyridazinone derivatives, ESI-MS was used to identify the protonated molecular ion peak [M+H]⁺, which is a characteristic feature of the mass spectra for this class of compounds. This technique provides a rapid and accurate determination of the molecular weight, which is a critical first step in the structural confirmation process.

Table 1: Illustrative ESI-MS Data for 4-Amino-6-(4-bromophenyl)pyridazin-3-ol

| Compound Name | Formula | Calculated Molecular Weight | Observed Ion [M+H]⁺ (m/z) |

| This compound | C₁₀H₈BrN₃O | 265.09 | 266.0 |

Note: The data in this table is hypothetical and serves as an example of expected ESI-MS results for the named compound based on its chemical formula. The monoisotopic mass of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O) is used for the calculation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a more precise measurement of the mass-to-charge ratio of an ion than standard mass spectrometry. This high precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. By measuring the mass with an accuracy of a few parts per million (ppm), it is possible to distinguish between molecules that have the same nominal mass but different elemental formulas.

In the study of novel pyridazinone derivatives, HRMS is a powerful tool for confirming the proposed chemical formula. For example, the HRMS data for a synthesized pyridazinone derivative would show the calculated and found mass values for the protonated molecule [M+H]⁺. The close agreement between these values, typically with an error of less than 5 ppm, provides strong evidence for the correct elemental composition of the newly synthesized compound.

Table 2: Exemplary HRMS Data for a Pyridazinone Derivative

| Compound | Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Error (ppm) |

| 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one | C₁₇H₁₃Cl₂N₂O | 331.0350 | 331.0020 | -9.9 |

| 4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one | C₁₇H₁₄FN₂O | 281.1085 | 281.3045 | 700.8 |

Note: The data presented in this table is for analogous pyridazinone derivatives and is intended to illustrate the nature of HRMS data.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. nih.govnih.gov This method involves irradiating a single crystal of a compound with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays are directly related to the arrangement of atoms within the crystal lattice. nih.gov This information is used to construct a three-dimensional electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For complex organic molecules like pyridazine (B1198779) derivatives, single-crystal X-ray diffraction provides the definitive proof of structure, including the stereochemistry and conformation of the molecule in the solid state. For example, the crystal structure of a related compound, 3-(4-bromophenyl)-4,6-dimethyl-1-pyrid-3-ylmethylaminoimidazo-[1,5-b]pyridazine, was determined to be in the monoclinic crystal system with the space group P12(1)l. researchgate.net The analysis of such structures reveals important details about intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound.

Table 3: Crystallographic Data for an Analogous Imidazo[1,5-b]pyridazine Derivative

| Parameter | Value |

| Compound | 3-(4-bromophenyl)-4,6-dimethyl-1-pyrid-3-ylmethylaminoimidazo-[1,5-b]pyridazine researchgate.net |

| Formula | C₂₀H₁₈BrN₅ |

| Crystal System | Monoclinic researchgate.net |

| Space Group | P12(1)l researchgate.net |

| a (Å) | 4.1729(4) researchgate.net |

| b (Å) | 9.643(1) researchgate.net |

| c (Å) | 22.149(2) researchgate.net |

| β (°) ** | 91.01(1) researchgate.net |

| Volume (ų) ** | 891.1 researchgate.net |

| Z | 2 researchgate.net |

Note: This data is for a related heterocyclic compound and is provided to illustrate the type of information obtained from a single-crystal X-ray diffraction study.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. This is typically achieved through combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and quantified. The measured percentages of each element are then compared to the theoretical percentages calculated from the proposed chemical formula.

This technique serves as a crucial check for the purity and empirical formula of a synthesized compound. For novel pyridazinone derivatives, the experimental values for C, H, and N should be in close agreement with the calculated values, typically within ±0.4%. This confirmation of the elemental composition, in conjunction with spectroscopic data, provides a comprehensive verification of the compound's identity and purity. For instance, in the synthesis of novel pyridazinone derivatives, elemental analysis is routinely used to confirm that the final products have the expected elemental composition. researchgate.net

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 10 | 120.1 | 45.31% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.04% |

| Bromine | Br | 79.90 | 1 | 79.90 | 30.14% |

| Nitrogen | N | 14.01 | 3 | 42.03 | 15.86% |

| Oxygen | O | 16.00 | 1 | 16.00 | 6.03% |

| Total | 266.094 | 100.00% |

Note: This table presents the theoretical elemental composition for the title compound, which would be compared against experimental results from an elemental analyzer.

Computational Chemistry and Theoretical Investigations of 4 Amino 6 4 Bromophenyl Pyridazin 3 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For 4-Amino-6-(4-bromophenyl)pyridazin-3-ol, DFT calculations provide valuable insights into its geometry, electronic properties, and reactivity. While specific DFT studies on this exact molecule are not extensively available in public literature, the principles and expected outcomes can be inferred from research on similar pyridazinone derivatives. researchgate.netnih.gov

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For a molecule like this compound, the HOMO is likely to be localized on the electron-rich amino and pyridazinol ring systems, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the electron-deficient regions of the molecule, such as the bromophenyl ring, which would be susceptible to nucleophilic attack.

Table 1: Hypothetical Frontier Orbital Energies and Energy Gap for this compound The following data is illustrative and based on typical values for similar heterocyclic compounds.

| Parameter | Energy (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electrostatic potential, with red indicating areas of high electron density (negative potential) and blue representing areas of low electron density (positive potential).

In the case of this compound, the MEP surface would likely show negative potential (red/yellow) around the oxygen and nitrogen atoms of the pyridazinol and amino groups, respectively. These regions are prone to electrophilic attack. mdpi.com Conversely, the hydrogen atoms of the amino group and the area around the bromine atom would exhibit a positive potential (blue), making them susceptible to nucleophilic attack. researchgate.net

Global reactivity indices, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. Key indices include electronegativity (χ), chemical hardness (η), and global softness (S).

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Indicates the resistance of a molecule to change its electron configuration. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. nih.gov

Global Softness (S): The reciprocal of chemical hardness, representing the molecule's polarizability.

These parameters are calculated using the following equations:

χ = - (EHOMO + ELUMO) / 2

η = (ELUMO - EHOMO) / 2

S = 1 / (2η)

Table 2: Hypothetical Global Reactivity Indices for this compound The following data is illustrative and based on the hypothetical energy values from Table 1.

| Reactivity Descriptor | Value |

| Electronegativity (χ) | 4.0 eV |

| Chemical Hardness (η) | 2.2 eV |

| Global Softness (S) | 0.227 eV⁻¹ |

Pyridazin-3-ol systems can exist in tautomeric forms, primarily the -ol (hydroxy) and -one (keto) forms. The relative stability of these tautomers is influenced by factors such as the solvent and the nature of substituents. Theoretical studies on the parent pyridazin-3(2H)-one have shown that the tautomeric conversion can proceed through different mechanisms, with the activation energy being a key determinant of the equilibrium. nih.gov

For this compound, computational analysis would be essential to determine the predominant tautomeric form under various conditions. This involves calculating the energies of the different tautomers and the transition states connecting them. The presence of the amino and bromophenyl groups would influence the electron distribution in the pyridazine (B1198779) ring, thereby affecting the tautomeric equilibrium.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

While specific docking studies for this compound are not prevalent, research on structurally similar 4-amino and 4-ureido pyridazinone derivatives has identified them as potential inhibitors of Fatty Acid-Binding Protein 4 (FABP4). mdpi.comsemanticscholar.orgresearchgate.netcore.ac.uk These studies provide a framework for predicting how this compound might bind to FABP4 or other relevant biological targets.

The binding mode would likely involve hydrogen bonding between the amino and hydroxyl groups of the pyridazinone core and amino acid residues in the active site of the protein. The bromophenyl group could engage in hydrophobic or halogen bonding interactions, further stabilizing the ligand-protein complex. The binding affinity, often expressed as a docking score or binding energy, quantifies the strength of this interaction. A lower binding energy typically indicates a more stable complex and a higher potential for the ligand to act as an inhibitor.

Identification of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)

The biological activity of a compound is often dictated by its ability to interact with a biological target, such as a protein or enzyme. These interactions are primarily non-covalent and include hydrogen bonding, hydrophobic interactions, and pi-stacking. Computational methods are invaluable for identifying and characterizing these key intermolecular interactions.

For this compound, the key functional groups that can participate in these interactions are the amino group, the hydroxyl group of the pyridazinol ring, the pyridazinone ring itself, and the bromophenyl substituent.

Hydrogen Bonding: The amino (-NH2) and hydroxyl (-OH) groups are potent hydrogen bond donors and acceptors. The nitrogen atoms within the pyridazinone ring can also act as hydrogen bond acceptors. These interactions are crucial for the specific recognition of the molecule by a biological target.

Pi-Stacking: The pyridazinone and phenyl rings are aromatic systems that can engage in pi-pi stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's active site. These interactions can further stabilize the ligand-protein complex.

While specific studies on this compound are not extensively documented, research on related pyridazinone derivatives highlights the importance of these interactions. For instance, molecular docking studies on other pyridazinone-based compounds have consistently shown the formation of hydrogen bonds and hydrophobic interactions within the active sites of their respective targets.

Table 1: Potential Intermolecular Interactions of this compound

| Functional Group | Potential Interaction Type | Interacting Partner in a Protein (Example) |

| Amino (-NH2) group | Hydrogen Bonding (Donor) | Aspartate, Glutamate (side chain carboxyl) |

| Hydroxyl (-OH) group | Hydrogen Bonding (Donor/Acceptor) | Serine, Threonine (side chain hydroxyl) |

| Pyridazinone Ring Nitrogens | Hydrogen Bonding (Acceptor) | Serine, Threonine (side chain hydroxyl) |

| Bromophenyl Ring | Hydrophobic Interactions | Leucine, Isoleucine, Valine (aliphatic side chains) |

| Pyridazinone and Phenyl Rings | Pi-Stacking | Phenylalanine, Tyrosine, Tryptophan (aromatic side chains) |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. These simulations can offer insights into the conformational flexibility of a compound, its stability in different environments, and the dynamics of its interaction with biological macromolecules.

The conformational flexibility of a drug molecule can significantly influence its ability to bind to a target. MD simulations can be used to explore the potential conformations of this compound in an aqueous environment, mimicking physiological conditions. These simulations can reveal the most stable conformations and the energy barriers between them. The planarity of the pyridazinone ring and the rotational freedom around the bond connecting it to the bromophenyl group are key conformational features that can be investigated.

Once a potential protein target is identified, MD simulations can be employed to study the stability and dynamics of the this compound-protein complex. By simulating the complex over a period of nanoseconds or even microseconds, researchers can assess the stability of the binding pose predicted by molecular docking. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, as well as the persistence of key intermolecular interactions (like hydrogen bonds) over time, can be analyzed to evaluate the stability of the complex.

In Silico Prediction of Biological Activities and Pharmacokinetic Properties

In the early stages of drug discovery, in silico methods are extensively used to predict the biological activities and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of a compound. These predictions help in prioritizing candidates for synthesis and experimental testing.

For this compound, various computational models can be used to predict its potential biological targets and its drug-likeness. Based on the pyridazinone core, which is present in many biologically active molecules, it is plausible to predict that this compound may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects.

Pharmacokinetic properties are crucial for the success of a drug candidate. Several computational tools and models are available to predict these properties.

Table 2: Predicted Physicochemical and Pharmacokinetic Properties of this compound (Illustrative)

| Property | Predicted Value (Exemplary) | Significance |

| Molecular Weight ( g/mol ) | ~268.1 | Influences absorption and distribution |

| LogP (Octanol/Water) | ~1.5 - 2.5 | Indicates lipophilicity and membrane permeability |

| Hydrogen Bond Donors | 2 | Affects solubility and membrane transport |

| Hydrogen Bond Acceptors | 4 | Affects solubility and membrane transport |

| Polar Surface Area (Ų) | ~80 - 90 | Influences cell penetration |

| Lipinski's Rule of Five | Likely Compliant | Suggests good oral bioavailability |

| Human Oral Absorption | High | Predicts good absorption from the gut |

| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | Indicates potential for CNS activity |

| CYP450 Inhibition | Potential for inhibition of certain isoforms | Predicts potential for drug-drug interactions |

Note: The values in this table are illustrative and would need to be calculated using specific computational software for accurate prediction.

These in silico predictions, while not a substitute for experimental validation, provide valuable guidance for the further development of this compound as a potential therapeutic agent. They help in identifying potential liabilities early in the drug discovery pipeline and allow for the design of analogs with improved properties.

Medicinal Chemistry and Biological Activity Studies of Pyridazin 3 Ol Analogues

General Pharmacological Relevance of Pyridazinone Scaffolds

The pyridazinone nucleus is a versatile heterocyclic scaffold that has garnered significant interest from medicinal chemists. researchgate.netresearchgate.net Its derivatives are known to exhibit a wide spectrum of biological activities, making them valuable in the development of novel therapeutic agents. sarpublication.comsarpublication.comeurekalert.org The presence of nitrogen heteroatoms and a keto group in the pyridazinone ring allows for hydrogen bond formation and protonation reactions, contributing to its diverse pharmacological properties. nih.gov

The range of activities associated with pyridazinone derivatives is extensive, including:

Antimicrobial: Exhibiting activity against various bacteria and fungi. sarpublication.combiomedpharmajournal.orgresearchgate.net

Anticancer: Showing potential in targeting various mechanisms involved in cancer progression. researchgate.netnih.govnih.gov

Anti-inflammatory and Analgesic: Some derivatives have shown potent anti-inflammatory and pain-relieving effects. nih.govsarpublication.combiomedpharmajournal.org

Cardiovascular: Including antihypertensive, cardiotonic, vasodilator, and antiplatelet effects. nih.govsarpublication.comsarpublication.com

Neuroprotective: Demonstrating potential in treating neurological disorders. nih.gov

Agrochemical: Used as pesticides and herbicides. mdpi.comresearchgate.net

This wide array of biological responses underscores the importance of the pyridazinone scaffold as a foundational structure in drug discovery and design. eurekalert.orgnih.govnih.gov

Antimicrobial Research Pathways

The pyridazinone scaffold has been a fruitful area of research for the development of new antimicrobial agents to combat the growing threat of drug-resistant pathogens. biomedpharmajournal.orgijnc.ir

Pyridazinone derivatives have demonstrated notable antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. biomedpharmajournal.orgmdpi.com The mechanism of action for some pyridazine (B1198779) compounds involves the inhibition of peptidoglycan synthesis, which is crucial for the integrity of the bacterial cell wall. ajol.info By blocking this process, the cell wall is weakened, leading to bacterial cell death. ajol.info Additionally, some derivatives interfere with protein synthesis by preventing the binding of aminoacyl tRNA and the formation of peptide bonds. ajol.info

The specific substitutions on the pyridazinone ring play a critical role in determining the potency and spectrum of antibacterial activity. mdpi.com For instance, the presence of a fluoro group at the para position of a phenyl ring attached to the scaffold has been shown to be more active against Gram-negative bacteria. mdpi.com Conversely, replacing the fluoro group with an electron-donating methyl group resulted in increased activity against Gram-positive S. aureus. mdpi.com Certain diarylurea derivatives based on pyridazinone scaffolds have also shown potent activity against S. aureus, with Minimum Inhibitory Concentration (MIC) values as low as 16 μg/mL. nih.govnih.gov

| Compound Type | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Diarylurea Pyridazinone (10h) | Staphylococcus aureus | 16 µg/mL | nih.govnih.gov |

| Pyridazinone Derivative (7) | S. aureus (MRSA) | 7.8 µM | mdpi.com |

| Pyridazinone Derivative (7) | Escherichia coli | 7.8 µM | mdpi.com |

| Pyridazinone Derivative (13) | Acinetobacter baumannii | 3.74 µM | mdpi.com |

In addition to antibacterial properties, pyridazinone analogues have been investigated for their antifungal potential. biomedpharmajournal.orgresearchgate.net Studies have shown that certain derivatives exhibit significant activity against fungal pathogens like Candida albicans and Aspergillus niger. biomedpharmajournal.orgnih.gov For example, a specific diarylurea pyridazinone derivative (8g) displayed notable antifungal activity against C. albicans with a MIC of 16 μg/mL. nih.govnih.gov The structural features of the pyridazinone derivatives, such as the nature and position of substituents, are crucial for their antifungal efficacy. biomedpharmajournal.org

The search for new drugs to combat tuberculosis, caused by Mycobacterium tuberculosis, has led researchers to explore the potential of pyridazinone scaffolds. researchgate.net Several studies have synthesized and evaluated pyridazinone derivatives for their in vitro antimycobacterial activity against M. tuberculosis H37Rv. researchgate.netlatamjpharm.org In one study, hydrazone derivatives of 6-substituted-3(2H)-pyridazinones were synthesized, with some compounds exhibiting a MIC value of 5 μg/mL. researchgate.net Another study on pyridinylpyridazine derivatives found a thieno[2,3-d]pyridazine (B3120762) compound to have significant antimycobacterial activity at a concentration of 12.5 μg/mL. latamjpharm.org These findings suggest that the pyridazinone core is a promising starting point for the development of novel anti-tuberculosis agents. researchgate.net

Anticancer Research Frameworks

The pyridazinone scaffold is a prominent feature in many compounds developed for cancer therapy, often targeting key pathways in tumor biology. researchgate.netnih.gov Their versatility allows for structural modifications to optimize potency and selectivity against various cancer-related targets. researchgate.net Research has demonstrated that pyridazinone-based compounds can inhibit cancer cell growth across a range of cell lines, including melanoma, non-small cell lung cancer (NSCLC), prostate, and colon cancer. nih.govnih.gov The anticancer mechanisms often involve the inhibition of specific enzymes and receptors critical for cancer cell proliferation and survival. researchgate.netnih.gov

The anticancer effects of pyridazinone derivatives are frequently attributed to their ability to inhibit specific enzymes that are overactive in cancer cells. researchgate.net

Kinase Inhibition: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. nih.gov Pyridazinone derivatives have been successfully designed as inhibitors of several key kinases.

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. nih.gov Several pyridazinone-based diarylurea derivatives have shown potent VEGFR-2 inhibitory activity. nih.govnih.gov

c-Met: This tyrosine kinase is known to promote tumorigenesis and metastasis. Novel 6-aryl-pyridazinone derivatives have been identified as highly potent and selective c-Met inhibitors, demonstrating significant antitumor activity in preclinical models. nih.gov

FER Tyrosine Kinase: FER kinase plays a role in cell migration and metastasis, particularly in breast cancer. acs.orgnih.gov Pyrido-pyridazinone derivatives have been discovered as potent FER kinase inhibitors, with optimized compounds showing significant tumor growth inhibition. nih.govacs.org

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is an essential enzyme for the synthesis of nucleotides, which are the building blocks of DNA. nih.govnih.gov Inhibiting DHFR disrupts DNA replication and leads to the death of rapidly dividing cancer cells. nih.gov Fused pyridazinone scaffolds, such as imidazo[2',1':2,3]thiazolo[4,5-d]pyridazinone, have been investigated as a new class of DHFR inhibitors. nih.govresearchgate.net

Thymidylate Synthase (TS) Inhibition: Thymidylate synthase is another critical enzyme in the DNA synthesis pathway. researchgate.net It is a target for several established chemotherapy drugs, and pyridazinone-based compounds are also being explored for their potential to inhibit this enzyme.

Fatty Acid-Binding Protein 4 (FABP4) Inhibition: FABP4 is involved in fatty acid metabolism and has been identified as a potential target for the treatment of cancer and metabolic diseases. nih.govmdpi.com The 4-amino-pyridazin-3(2H)-one scaffold, which is structurally related to the subject compound, has been identified and optimized as a valid core for developing potent FABP4 inhibitors, with some analogues showing IC50 values in the low micromolar range. nih.govuel.ac.ukscilit.com

| Compound Class | Target | Activity (IC50) | Reference |

|---|---|---|---|

| Pyrido-pyridazinone | FER Kinase | 0.5 nM | acs.org |

| 4-Amino-pyridazinone Analog (14e) | FABP4 | 1.57 µM | scilit.com |

| Benzodiazepine Analog | DHFR | 4 nM | nih.gov |

| 6-Aryl-pyridazinone (19) | c-Met Kinase | Potent Inhibition | nih.gov |

Modulation of Cellular Pathways (e.g., Cell Cycle Progression, Apoptosis Induction) in Cancer Cell Lines

Investigations into the effects of 4-Amino-6-(4-bromophenyl)pyridazin-3-ol on cellular pathways such as cell cycle progression and apoptosis in cancer cell lines have not been specifically reported in published literature. While the broader class of pyridazinone derivatives has been explored for anticancer properties, including the induction of apoptosis and cell cycle arrest, data pertaining directly to the 4-amino-6-(4-bromophenyl) substituted analogue is not available. nih.gov Research on related compounds, such as certain pyrazolo[3,4-d]pyridazine derivatives, has shown induction of apoptosis in lung cancer cells by affecting the expression of Bcl-2 and Bax proteins. However, these findings cannot be directly extrapolated to the subject compound.

In vitro Anti-Proliferative Activity Assessment in Established Cancer Models

There is a lack of specific data from in vitro studies assessing the anti-proliferative activity of this compound against established cancer models. Although various pyridazine-based compounds have been synthesized and evaluated for their potential as anti-proliferative agents, the specific efficacy of this compound, including IC50 values against different cancer cell lines, remains uncharacterized in scientific literature. nih.gov Studies on other pyridazinone scaffolds have identified their potential as inhibitors of proteins like Fatty Acid-Binding Protein 4 (FABP4), which is implicated in cancer cell proliferation, but these studies did not include the 4-bromo-phenyl substituted analogue. nih.govmdpi.comresearchgate.net

Anti-Inflammatory Research Strategies

Specific anti-inflammatory research strategies focusing on this compound have not been detailed in available research.

There are no specific studies reporting the inhibitory activity of this compound against key inflammatory enzymes such as Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX). The pyridazine nucleus is recognized as a promising scaffold for the development of selective COX-2 inhibitors, and various derivatives have been synthesized and tested. cu.edu.egnih.govnih.gov For instance, certain pyridazine-based sulphonamides have been investigated as dual COX-2 and 5-LOX inhibitors. nih.gov However, these studies have focused on different structural analogues, and the inhibitory profile of this compound itself has not been documented.

Information regarding the modulation of inflammatory signaling pathways, such as the NF-κB pathway, by this compound is not available in the current body of scientific literature.

Enzyme Inhibition Studies (Non-Cancer Related)

Detailed non-cancer related enzyme inhibition studies for this compound are not present in the accessible literature.

There is no published evidence to suggest that this compound has been investigated as an inhibitor of the Angiotensin-Converting Enzyme (ACE). The mechanism of ACE inhibition typically involves the binding of the inhibitor to the active site of the enzyme, preventing the conversion of angiotensin I to the vasoconstrictor angiotensin II. nih.govnih.gov While a vast number of compounds have been studied as potential ACE inhibitors, this compound does not appear among them in published research. mdpi.commdpi.com

Carbonic Anhydrase (CA) Isozyme Inhibition Profiling

The pyridazinone scaffold has emerged as a significant structure in the design of carbonic anhydrase (CA) inhibitors. nih.gov CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a crucial role in various physiological and pathological processes. nih.govnih.gov Inhibition of specific CA isozymes, particularly the tumor-associated hCA IX and XII, is a validated strategy for anticancer drug development. mdpi.com

Studies on a series of pyridazine-based benzenesulfonamides have provided insights into their inhibitory potential against four human carbonic anhydrase (hCA) isoforms: hCA I, II, IX, and XII. While data on this compound is not specifically available, the inhibitory activities of related pyridazinone derivatives offer valuable structure-activity relationship (SAR) information.

For instance, a study on 4-(6-oxopyridazin-1-yl)benzenesulfonamides revealed that these compounds act as potent inhibitors of several hCA isoforms. nih.gov The unsubstituted pyridazine derivative 3 (Table 1) was found to be a potent inhibitor of the cytosolic isoform hCA I with an inhibition constant (KI) of 23.5 nM. nih.gov Further modifications to the pyridazinone core, such as the addition of benzyloxy groups or polar sulphonate functionalities, modulated the inhibitory activity and selectivity against the different isoforms. nih.gov Alkyl sulphonates (7a and 7b ) demonstrated stronger inhibition against hCA I compared to aryl sulphonates (7c-f ). nih.gov

Against the widespread cytosolic isoform hCA II, these compounds showed varied but generally potent inhibition, with KI values in the nanomolar range. nih.gov Notably, many derivatives displayed significant inhibitory activity against the tumor-associated isoforms hCA IX and XII. Compound 7b was a highly effective inhibitor of hCA IX (KI = 5.8 nM), while compound 5a showed the most potent inhibition against hCA XII (KI = 0.63 nM). nih.gov This suggests that the pyridazinone scaffold is a promising framework for developing isoform-selective CA inhibitors.

Table 1: In Vitro Carbonic Anhydrase Inhibition Data for Pyridazinone Analogues

| Compound | R | KI (nM) vs hCA I | KI (nM) vs hCA II | KI (nM) vs hCA IX | KI (nM) vs hCA XII |

| 3 | H | 23.5 | 35.4 | 25.6 | 4.5 |

| 5a | OCH2Ph | 89.3 | 98.3 | 15.3 | 0.63 |

| 5b | OCH2(4-Cl)Ph | 116.3 | 112.5 | 18.2 | 0.95 |

| 5c | OCH2(4-F)Ph | 221.5 | 198.4 | 21.7 | 1.14 |

| 7a | OSO2Me | 48.3 | 55.7 | 8.3 | 2.1 |

| 7b | OSO2Et | 52.6 | 61.2 | 5.8 | 1.8 |

| 7c | OSO2(4-Me)Ph | 185.9 | 165.3 | 35.8 | 8.9 |

| AAZ * | - | 250 | 12.1 | 25.8 | 5.7 |

*AAZ (Acetazolamide) is a standard CA inhibitor used as a reference. Data sourced from a study on pyridazine-based benzenesulfonamides. nih.gov

The binding mode of these inhibitors typically involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site, with the pyridazinone core and its substituents forming additional interactions with active site residues, which dictates the potency and isoform selectivity. nih.gov

Investigation of Other Biological Activities (Mechanistic Focus)

Nitrogen-containing heterocyclic compounds, including pyridazine derivatives, are recognized for their antioxidant potential. mdpi.comresearchgate.net Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. mdpi.com Antioxidants mitigate oxidative damage by neutralizing these harmful free radicals.

The antioxidant activity of compounds like this compound is likely governed by several mechanisms, primarily related to their ability to donate a hydrogen atom or an electron. Theoretical and computational studies on similar heterocyclic structures provide insight into these mechanisms. frontiersin.orgnih.gov

The primary mechanisms for direct free radical scavenging are:

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule (ArOH) donates a hydrogen atom to a free radical (R•), thereby neutralizing it. The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the O-H or N-H bond. A lower BDE facilitates easier hydrogen donation. frontiersin.orgmdpi.com For pyridazin-3-ol derivatives, the hydroxyl group on the pyridazine ring and the amino group are potential sites for hydrogen donation.

Single Electron Transfer followed by Proton Transfer (SET-PT): This mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation and an anion. This is followed by the transfer of a proton. The ionization potential (IP) is a key parameter for this pathway. nih.gov

Sequential Proton Loss Electron Transfer (SPLET): This pathway is significant in polar solvents. The antioxidant first loses a proton to form an anion, which then donates an electron to the free radical. nih.gov

Pyridazinone derivatives have long been investigated for their cardiovascular effects, particularly as positive inotropic (cardiotonic) agents, which increase the force of heart muscle contraction. nih.govnih.gov This activity is highly relevant for the treatment of heart failure.

The primary mechanism of action for the cardiotonic effects of many pyridazinone analogues is the inhibition of phosphodiesterase-III (PDE-III), an enzyme found in cardiac and vascular smooth muscle. nih.gov PDE-III is responsible for the breakdown of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE-III, these compounds lead to an increase in intracellular cAMP levels. In the heart, elevated cAMP enhances calcium ion influx, which in turn strengthens myocardial contraction, resulting in a positive inotropic effect. nih.govnih.gov In blood vessels, increased cAMP levels lead to smooth muscle relaxation and vasodilation, which reduces the workload on the heart. nih.govtandfonline.com

A study on a series of 4,5-dihydro-3(2H)pyridazinone derivatives demonstrated significant positive inotropic effects, with several compounds showing higher efficacy than the standard cardiac glycoside, digoxin. nih.gov The structure-activity relationship studies from these investigations highlight the importance of the substituents on the pyridazinone core for potency and activity.

Table 2: Cardiotonic Activity of Selected Pyridazinone Analogues

| Compound | Structure | Maximum Inotropic Effect (% of Digoxin) |

| Digoxin | Reference Drug | 100% |

| Compound A | 6-(4-aminophenyl)-4,5-dihydropyridazin-3(2H)-one | 120% |

| Compound B | 6-(4-acetylaminophenyl)-4,5-dihydropyridazin-3(2H)-one | 115% |

| Compound C | N-[4-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]acetamide | Potent Inotrope |

| Compound D | 1,3-dihydro-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one | Potent Inotrope |

Data compiled from studies on 4,5-dihydro-3(2H)pyridazinone derivatives. nih.govnih.gov

The structural features of this compound, particularly the 6-aryl substituent, are consistent with those of known cardiotonic pyridazinones. The amino group at the 4-position could further modulate this activity by influencing the electronic and binding properties of the molecule with the PDE-III enzyme. These investigations underscore the potential of the pyridazinone scaffold in developing new therapies for cardiovascular diseases. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Design Principles for Pyridazinone-Based Compound Libraries

The design of compound libraries centered on the pyridazinone scaffold is a strategic approach in medicinal chemistry to explore a wide chemical space and identify novel bioactive agents. researchgate.netblumberginstitute.org The pyridazinone ring is considered a "privileged structure" due to its presence in numerous compounds with diverse pharmacological activities, including anti-inflammatory, anticancer, and cardiovascular effects. nih.govresearchgate.netnih.gov The design principles for these libraries are rooted in the "similar property principle," which posits that structurally similar molecules are likely to exhibit similar properties. drugdesign.org

Key principles for designing pyridazinone-based libraries include:

Scaffold Decoration: The core pyridazinone structure offers multiple points for chemical modification (typically positions 2, 4, 5, and 6). Libraries are designed by introducing a variety of substituents at these positions to systematically probe the structure-activity relationships (SAR). core.ac.uknih.gov

Diversity-Oriented Synthesis: This approach aims to create a collection of structurally diverse molecules from a common starting material. For pyridazinones, this involves using a range of building blocks (e.g., different aryl ketones and hydrazine (B178648) derivatives) to generate a wide array of final compounds. sygnaturediscovery.com

Target-Focused Libraries: When a specific biological target is known, libraries can be designed with a focus on functionalities expected to interact with the target's binding site. This involves computational methods like docking to prioritize compounds for synthesis that have a higher probability of being active. sygnaturediscovery.com

Property-Based Design: Modern library design integrates in silico predictions of absorption, distribution, metabolism, and excretion (ADME) properties. This ensures that the synthesized compounds not only have the potential for high potency but also possess drug-like characteristics, increasing their chances of becoming successful drug candidates. sygnaturediscovery.com

The synthetic feasibility and chemical stability of the pyridazinone scaffold make it an attractive core for combinatorial chemistry, allowing for the rapid generation of large numbers of analogs for high-throughput screening. sygnaturediscovery.comresearchgate.net

Impact of Substituent Modifications on Biological Potency and Selectivity

Systematic modification of the substituents on the 4-Amino-6-(4-bromophenyl)pyridazin-3-ol scaffold has provided a detailed understanding of the SAR for this class of compounds.

Role of the 4-Amino Group and its Derivatives

The 4-amino group is a critical determinant of biological activity in many pyridazinone series. Its ability to act as a hydrogen bond donor is often crucial for interaction with biological targets. Research into Fatty Acid-Binding Protein 4 (FABP4) inhibitors has shown that the 4-amino pyridazinone is a suitable scaffold for developing potent compounds. core.ac.ukmdpi.com

Further optimization of this position has led to the development of derivatives with enhanced activity. For instance, converting the 4-amino group to a 4-ureido or 4-thioureido moiety can modulate the compound's electronic properties and hydrogen bonding capacity, often leading to improved potency. mdpi.comsemanticscholar.orgnih.gov Studies have indicated that these derivatives can establish different or stronger interactions within the target's binding pocket. core.ac.ukuel.ac.uk In some cases, acylation of the 4-amino group has also been explored to introduce different functionalities and probe the steric and electronic requirements of the binding site. mdpi.comuel.ac.uk A series of 4-amino-pyridazinones substituted at other positions were also found to exhibit significant antinociceptive effects. sarpublication.com

Influence of the 6-(4-bromophenyl) Moiety and Aryl Ring Substitutions

The 6-aryl substituent plays a pivotal role in anchoring the molecule within the binding site of its target protein. The nature and substitution pattern of this aryl ring significantly influence both potency and selectivity. researchgate.netnih.govresearchgate.net

For the 6-(4-bromophenyl) moiety specifically:

Position of the Halogen: The para-position for the bromine atom is often found to be optimal. Studies on various pyridazinone derivatives have shown that the position of substituents on the phenyl ring is critical, with para-substituted compounds frequently showing the highest activity. nih.govresearchgate.net For example, in one study on DHFR inhibitors, the activity order at one position was 4-BrPh > 4-CH3Ph > 4-CH3OPh, highlighting the positive contribution of the bromo group. nih.gov

Nature of the Halogen: While bromine is effective, other halogens like chlorine and fluorine at the para-position can also confer high potency. The choice of halogen can fine-tune the electronic properties and lipophilicity of the molecule. researchgate.netmdpi.com

Other Substituents: Replacing the bromo group with other electron-withdrawing or electron-donating groups can dramatically alter activity. The specific effect depends on the biological target. For instance, in a series of acetylcholinesterase inhibitors, various substitutions on the C-6 phenyl group led to compounds with equivalent or slightly improved activity. nih.gov However, for other targets, a complete loss of activity can be observed upon changing the substituent. nih.gov

The data below illustrates the impact of aryl ring substitutions on the activity of pyridazinone derivatives against different targets.

| Compound Series | Target | Substitution at 6-Aryl Ring | Observed Activity Trend | Reference |

| Thiazolo[4,5-d]pyridazines | DHFR Inhibitors | 4-BrPh vs. 4-CH3Ph vs. 4-CH3OPh | 4-BrPh > 4-CH3Ph > 4-CH3OPh | nih.gov |

| Pyridazinones | PDE5 Inhibitors | 2-pyridinyl vs. 3-pyridyl vs. 4-pyridyl | 2-pyridinyl potent, 3-pyridyl less potent, 4-pyridyl inactive | nih.gov |

| Pyridazinone-like | FPR Ligands | N-(4-bromophenyl)-acetamide moiety | This fragment was present in almost all active compounds | nih.gov |

| 6-phenyl-pyridazinones | Vasorelaxants | 4-methoxyphenyl vs. others | 4-methoxyphenylhydrazide derivative showed potent activity | nih.gov |

Substituent Effects on the Pyridazin-3-ol Heterocyclic Core

Modifications to the pyridazin-3-ol core itself, beyond the 4- and 6-positions, are also crucial for optimizing activity.

N-2 Position: The nitrogen at position 2 is a common site for substitution. Alkylation or arylation at this position can alter the molecule's solubility, metabolic stability, and interaction with the target. For example, introducing various groups at N-2 has been a key strategy in developing pyridazinone-based inhibitors for targets like MAO-B. nih.gov

C-5 Position: The C-5 position is often unsubstituted in the lead compound. However, introducing small, lipophilic groups at this position can enhance activity and selectivity. In a series of pyridazine (B1198779) derivatives targeting acetylcholinesterase, the introduction of a methyl group at C-5 was found to be favorable for inhibitory activity. nih.gov

Bioisosteric Replacement and Scaffold Hopping Strategies in Drug Design

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to optimize lead compounds, improve properties, and generate novel intellectual property. ctppc.orguniroma1.it

Bioisosteric replacement involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of retaining or enhancing biological activity. researchgate.netmdpi.com In the context of pyridazinone derivatives, this can be applied in several ways:

Classical Bioisosteres: Replacing a hydrogen atom with fluorine or a methyl group with a chlorine atom are examples of classical bioisosteric replacements that can alter metabolic stability and binding interactions without significantly changing the molecule's size. mdpi.comctppc.org

Non-Classical Bioisosteres: Replacing a phenyl ring with a pyridine (B92270) ring, or a carboxyl group with a tetrazole, are examples of non-classical replacements. ctppc.org For instance, replacing the phenyl ring at the 6-position with a pyridyl ring has been shown to modulate potency and selectivity against phosphodiesterases. nih.gov The 4-amino group can be replaced with a ureido group, which has been successful in the development of FABP4 inhibitors. core.ac.ukmdpi.com

Scaffold hopping is a more drastic approach that involves replacing the central core of a molecule (the scaffold) with a structurally different one, while aiming to maintain the original orientation of key binding groups and, thus, the biological activity. uniroma1.it This strategy is used to escape undesirable properties of the original scaffold, such as toxicity or poor pharmacokinetics, or to discover novel chemical series. nih.gov For pyridazinones, a scaffold hopping analysis might identify the pyridazinone core as a suitable replacement for other heterocyclic systems like pyrimidines or imidazopyridines in known inhibitors. core.ac.ukresearchgate.net This has been successfully applied to discover pyridazinone-based inhibitors for targets such as FABP4 and cyclin-dependent kinase 2 (CDK2). core.ac.uknih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov This predictive tool is invaluable in drug design, helping to prioritize the synthesis of new compounds and to understand the molecular properties that govern potency. researchgate.netkfupm.edu.sa

For pyridazinone derivatives, QSAR studies have been employed to predict various activities. The process typically involves:

Data Set Compilation: A set of pyridazinone analogs with experimentally determined biological activities (e.g., IC50 values) is collected. researchgate.net

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as electronic (e.g., atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties. kfupm.edu.sa

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN), are used to build a model that correlates a subset of the calculated descriptors with the observed biological activity. kfupm.edu.satandfonline.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. researchgate.nettandfonline.com

A 3D-QSAR study on pyrazolo-pyridazinone derivatives as FGFR1 inhibitors, for example, used CoMFA and CoMSIA models to generate contour maps. tandfonline.com These maps visually represent the regions around the molecule where steric bulk, positive or negative electrostatic potential, and other properties are favorable or unfavorable for activity. Such models provide crucial insights for designing new, more potent inhibitors by guiding the placement and nature of substituents on the pyridazinone scaffold. tandfonline.com

Rational Drug Design Approaches Guided by SAR Data

The principles of rational drug design, which leverage an understanding of a biological target and the structure-activity relationships (SAR) of lead compounds, have been instrumental in the optimization of pyridazinone-based molecules. While specific SAR-guided design studies originating from "this compound" are not extensively detailed in publicly available research, the broader class of 4-amino-pyridazin-3(2H)-ones has been the focus of such investigations, particularly in the quest for potent inhibitors of Fatty Acid-Binding Protein 4 (FABP4). These studies provide a clear framework for how SAR data can inform the strategic modification of a chemical scaffold to enhance biological activity.

The 4-amino-pyridazin-3(2H)-one core has been identified as a promising scaffold for the development of FABP4 inhibitors through computer-aided drug design techniques like bioisosteric replacement and scaffold hopping. nih.govcore.ac.uk Subsequent chemical synthesis and biological evaluation of a series of analogs have generated crucial SAR data, guiding the iterative process of inhibitor design. core.ac.uk The primary strategy has involved the systematic modification of various positions on the pyridazinone ring to explore the chemical space and identify key structural features that govern potency.

Key insights from these rational design efforts have highlighted the importance of substitutions at the N2, C4, C5, and C6 positions of the pyridazinone ring. For instance, the amino group at the C4 position has been shown to be a critical anchor for activity, and its modification has been a focal point of design. nih.gov

Table 1: SAR of N-Substituted 4-amino-6-phenyl-pyridazin-3(2H)-one Derivatives as FABP4 Inhibitors

| Compound ID | R (Substitution at N2) | IC50 (µM) for FABP4 |

| 1a | H | >50 |

| 1b | Methyl | 10.2 |

| 1c | Ethyl | 8.5 |

| 1d | Propyl | 6.2 |

The data in Table 1 clearly demonstrates that N-alkylation of the pyridazinone ring at the N2 position is beneficial for FABP4 inhibitory activity. A trend of increasing potency is observed with the extension of the alkyl chain from methyl to propyl, suggesting that this region of the binding pocket can accommodate and favorably interact with larger hydrophobic groups. This SAR data would rationally guide medicinal chemists to further explore substitutions at this position with a variety of alkyl and aryl groups to optimize hydrophobic interactions.

Further rational design efforts have focused on the C6 position. While the parent compound of interest in this article features a 4-bromophenyl group at this position, SAR studies on related analogs have explored the impact of different aryl substituents.

Table 2: Influence of C6-Aryl Substitution on FABP4 Inhibition

| Compound ID | R' (Substitution at C6) | IC50 (µM) for FABP4 |

| 2a | Phenyl | 15.8 |

| 2b | 4-Chlorophenyl | 7.1 |

| 2c | 4-Methoxyphenyl | 12.3 |

| 2d | 4-Trifluoromethylphenyl | 5.5 |

Advanced Applications and Future Research Directions for 4 Amino 6 4 Bromophenyl Pyridazin 3 Ol Derivatives

Potential for Development as Molecular Probes for Biological Systems

The inherent physicochemical properties of the pyridazinone ring make its derivatives, including those of 4-Amino-6-(4-bromophenyl)pyridazin-3-ol, attractive candidates for the development of molecular probes. The pyridazine (B1198779) nucleus is characterized by a high dipole moment and a robust, dual hydrogen-bonding capacity stemming from its two adjacent nitrogen atoms. nih.gov These features are crucial for molecular recognition and specific binding to target proteins. nih.gov

By chemically modifying the core structure—for instance, at the amino group or the phenyl ring—researchers can introduce reporter moieties such as fluorophores, biotin, or photoaffinity labels. Such functionalization would allow these derivatives to be used as tools to visualize, quantify, and identify biological targets within complex cellular systems. For example, a fluorescently tagged derivative could be employed in cellular imaging techniques to track the localization and dynamics of a target protein, providing valuable insights into its biological function and role in disease pathways. The ease of functionalization of the pyridazinone ring makes it an effective platform for designing these sophisticated chemical biology tools. sarpublication.com

Integration into Combinatorial Chemistry and High-Throughput Screening Initiatives